1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 145112 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the indenoisoquinoline core through cyclization reactions, followed by functional group modifications to enhance its biological activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of NSC 145112 would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
NSC 145112 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indenoisoquinoline core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability and solubility.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of NSC 145112 to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications made to the indenoisoquinoline core. These products are typically characterized by their enhanced biological activity, stability, and solubility, making them suitable for further development as therapeutic agents .
Scientific Research Applications
NSC 145112 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the mechanisms of topoisomerase I inhibition and the structure-activity relationships of indenoisoquinoline derivatives.
Biology: NSC 145112 is used in cell biology research to investigate its effects on cell proliferation, apoptosis, and DNA damage response.
Medicine: The compound is being explored as a potential anticancer agent, with studies focusing on its efficacy against various cancer cell lines and its ability to overcome drug resistance.
Industry: NSC 145112 can be used in the development of new pharmaceuticals and as a lead compound for the synthesis of novel therapeutic agents .
Mechanism of Action
NSC 145112 exerts its effects primarily through the inhibition of topoisomerase I, an enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 145112 prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly proliferating cancer cells. The compound also induces the phosphorylation of histone H2AX, a marker of DNA damage, further contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
NSC 145112 is part of a broader class of indenoisoquinoline derivatives, which includes compounds like NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds share a similar core structure but differ in their functional groups and biological activities .
Uniqueness
What sets NSC 145112 apart from other similar compounds is its unique combination of stability, potency, and selectivity for topoisomerase I. Unlike camptothecins, another class of topoisomerase I inhibitors, NSC 145112 is chemically stable and less susceptible to drug resistance mechanisms. This makes it a promising candidate for further development as an anticancer agent .
Properties
CAS No. |
14123-53-6 |
---|---|
Molecular Formula |
C23H37ClN2O5 |
Molecular Weight |
457.0 g/mol |
IUPAC Name |
1-benzyl-1-ethyl-6,6,7-trimethylspiro[2,7,8,8a-tetrahydropyrrolo[1,2-b][1,2,4]oxadiazin-1-ium-3,1'-cyclohexane];perchlorate |
InChI |
InChI=1S/C23H37N2O.ClHO4/c1-5-25(17-20-12-8-6-9-13-20)18-23(14-10-7-11-15-23)26-24-21(25)16-19(2)22(24,3)4;2-1(3,4)5/h6,8-9,12-13,19,21H,5,7,10-11,14-18H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YRKNLWOUIXNSKF-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CC2(CCCCC2)ON3C1CC(C3(C)C)C)CC4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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